molecular formula C8H7BrN2 B6306136 5-Bromo-6-methyl-imidazo[1,5-a]pyridine CAS No. 1427326-76-8

5-Bromo-6-methyl-imidazo[1,5-a]pyridine

Cat. No.: B6306136
CAS No.: 1427326-76-8
M. Wt: 211.06 g/mol
InChI Key: QDUKPHVWVCQEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Imidazo[1,5-a]pyridine (B1214698) Core Structures in Modern Synthetic and Medicinal Chemistry

The unique chemical architecture of the imidazo[1,5-a]pyridine nucleus imparts a versatile range of biological and physical properties, making it a "privileged scaffold" in medicinal chemistry. beilstein-journals.org Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities. rsc.org They have been investigated for their potential as anticancer agents, with some compounds like C-1311 acting as inhibitors of topoisomerase II. beilstein-journals.org Furthermore, certain imidazo[1,5-a]pyridines have been identified as a new class of thromboxane (B8750289) A2 synthetase inhibitors. acs.org The scaffold is also present in compounds explored for their cytotoxic and immunosuppressant properties. beilstein-journals.org

Beyond medicinal applications, the imidazo[1,5-a]pyridine system is valued in materials science. rsc.org Its derivatives are known for their unique optical and luminescent properties, which have led to their use in the development of optoelectronic devices and as photoluminescent sensors. rsc.orgbeilstein-journals.org The versatility of this heterocyclic system also extends to its use in generating ligands for transition metal catalysis. beilstein-journals.org The development of efficient synthetic routes, including metal-free and iodine-mediated methods, has made a diverse range of imidazo[1,5-a]pyridine derivatives more accessible for various research applications. organic-chemistry.orgrsc.org

Application Area Specific Examples/Targets Reference
Medicinal ChemistryAnticancer (Topoisomerase II inhibitors) beilstein-journals.org
Thromboxane A2 Synthetase Inhibitors acs.org
Cytotoxic & Immunosuppressant Agents beilstein-journals.org
BRD9 Inhibitors nih.gov
Materials ScienceOptoelectronic Devices rsc.org
Photoluminescent Sensors beilstein-journals.org
Synthetic ChemistryLigands for Transition Metal Catalysis beilstein-journals.org
Agrochemicals rsc.org

Overview of the Brominated and Methylated Imidazo[1,5-a]pyridine Scaffold

The introduction of bromine atoms and methyl groups onto the imidazo[1,5-a]pyridine scaffold serves as a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. Halogenation, particularly bromination, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The position of the bromine atom on the heterocyclic core is crucial and can be achieved through various synthetic methods, including the use of reagents like N-bromosuccinimide. beilstein-journals.org

While specific research on 5-Bromo-6-methyl-imidazo[1,5-a]pyridine is not extensively detailed in the reviewed literature, the synthesis and properties of other brominated and methylated isomers provide insight into this class of compounds. For instance, compounds such as 6-bromo-3-methyl-imidazo[1,5-a]pyridine and 6-bromo-7-methoxyimidazo[1,5-a]quinoline have been synthesized and characterized. beilstein-journals.orgchemicalbook.com The synthesis of such derivatives often involves multi-step procedures starting from substituted pyridines or quinolines. beilstein-journals.org For example, the synthesis of 6-bromo-7-methoxyimidazo[1,5-a]quinoline was achieved from (5-bromo-6-methoxyquinolin-2-yl)methanamine and nitromethane. beilstein-journals.org The presence of a bromine atom makes these scaffolds valuable intermediates for further functionalization through cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl groups. nih.govmdpi.com This versatility enables the creation of large libraries of compounds for biological screening. nih.gov

Compound Name CAS Number Molecular Formula
This compound1427326-76-8C8H7BrN2
6-Bromo-3-methyl-imidazo[1,5-a]pyridine1526517-09-8C8H7BrN2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-7-4-10-5-11(7)8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUKPHVWVCQEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=NC=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 6 Methyl Imidazo 1,5 a Pyridine and Its Structural Analogs

Direct Halogenation Strategies

The introduction of a bromine atom onto the imidazo[1,5-a]pyridine (B1214698) core is a key transformation for accessing bromo-substituted derivatives. This is typically achieved through electrophilic halogenation, where the regioselectivity of the reaction is governed by the electronic properties of the heterocyclic system and the nature of the substituents present.

Electrophilic Bromination of Imidazo[1,5-a]pyridine Precursors

The direct bromination of unsubstituted or substituted imidazo[1,5-a]pyridines represents a straightforward approach to bromo-derivatives. While specific literature on the direct bromination of 6-methyl-imidazo[1,5-a]pyridine to yield the 5-bromo isomer is not extensively detailed, the general principles of electrophilic substitution on this ring system can be inferred from related structures. For the isomeric imidazo[1,2-a]pyridine (B132010) system, electrophilic attack, including bromination, typically occurs at the C3 position due to the electronic distribution in the imidazole (B134444) ring. benthamdirect.comresearchgate.net However, the regioselectivity in the imidazo[1,5-a]pyridine series can be influenced by the position of the nitrogen atom in the five-membered ring and the directing effects of existing substituents.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of imidazo[1,5-a]pyridines is crucial for the synthesis of specific isomers like 5-Bromo-6-methyl-imidazo[1,5-a]pyridine. The presence of a methyl group at the 6-position is expected to influence the position of electrophilic attack. Electron-donating groups like methyl generally activate the ring towards electrophilic substitution and can direct the incoming electrophile to specific positions.

In cases where direct bromination lacks the desired regioselectivity, alternative strategies are employed. One such strategy involves the use of a pre-functionalized starting material where the bromine atom is already in the desired position on the pyridine (B92270) ring prior to the cyclization to form the imidazo[1,5-a]pyridine core. For instance, the synthesis of 2-Amino-5-bromo-6-methylpyridine has been reported through the bromination of 2-amino-6-methylpyridine (B158447) using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. guidechem.comprepchem.com This bromo-substituted aminopyridine can then serve as a key precursor for subsequent cyclization reactions.

Cyclocondensation and Annulation Approaches

Cyclocondensation and annulation reactions are powerful methods for the construction of the imidazo[1,5-a]pyridine ring system. These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner, which provides the remaining atoms of the imidazole ring.

Reaction of 2-(Aminomethyl)pyridine Derivatives with Electrophiles

A common and versatile approach to the imidazo[1,5-a]pyridine core involves the cyclization of 2-(aminomethyl)pyridine precursors with various electrophiles. beilstein-journals.orgnih.govresearchgate.net The nature of the substituent on the starting pyridine ring and the choice of the electrophile allow for the synthesis of a wide range of substituted imidazo[1,5-a]pyridines. To synthesize this compound via this route, the key starting material would be 2-(aminomethyl)-5-bromo-6-methylpyridine. The synthesis of this specific precursor can be a multi-step process, potentially starting from 2-amino-5-bromo-6-methylpyridine. guidechem.com

A notable development in the synthesis of imidazo[1,5-a]pyridines is the use of nitroalkanes as electrophilic partners in the presence of a strong acid catalyst like polyphosphoric acid (PPA). beilstein-journals.orgnih.govresearchgate.net In this method, the nitroalkane is electrophilically activated by the acidic medium, which then reacts with the 2-(aminomethyl)pyridine derivative. The reaction proceeds through a cyclization and subsequent elimination to afford the aromatic imidazo[1,5-a]pyridine ring.

The reaction of 2-(aminomethyl)pyridine with various nitroalkanes has been shown to produce the corresponding 3-substituted imidazo[1,5-a]pyridines in moderate to good yields. nih.gov The reaction conditions typically involve heating the reactants in PPA.

Table 1: Synthesis of Imidazo[1,5-a]pyridines using Nitroalkanes

2-(Aminomethyl)pyridine Derivative Nitroalkane Product Yield (%) Reference
2-(Aminomethyl)pyridine Nitroethane 3-Methyl-imidazo[1,5-a]pyridine 62 nih.gov
2-(Aminomethyl)pyridine 1-Nitropropane 3-Ethyl-imidazo[1,5-a]pyridine 53 nih.gov
2-(Aminomethyl)pyridine 1-Nitrobutane 3-Propyl-imidazo[1,5-a]pyridine 58 nih.gov

Data sourced from Aksenov, D. A., et al. (2020). nih.gov

To apply this methodology for the synthesis of this compound, one would need to employ 2-(aminomethyl)-5-bromo-6-methylpyridine as the starting material.

A more traditional and widely used method for the synthesis of the imidazo[1,5-a]pyridine scaffold is the condensation of 2-(aminomethyl)pyridine derivatives with carboxylic acids or their more reactive derivatives, such as anhydrides and acid chlorides. beilstein-journals.orgnih.govresearchgate.net These reactions, often carried out at elevated temperatures, proceed via the formation of an intermediate amide, which then undergoes an intramolecular cyclization and dehydration to form the imidazole ring.

The choice of the carboxylic acid derivative can influence the reaction conditions and the efficiency of the cyclization. For example, using a carboxylic acid may require a dehydrating agent or high temperatures to drive the reaction to completion, while acid chlorides are generally more reactive and may allow for milder reaction conditions. This approach offers a route to a variety of substituted imidazo[1,5-a]pyridines, depending on the substituents on both the pyridine and the acylating agent.

Oxidative Cyclization Protocols

Oxidative cyclization represents a powerful strategy for the synthesis of the imidazo[1,5-a]pyridine core. rsc.org These protocols typically involve the formation of the imidazole ring through an oxidative carbon-nitrogen bond formation. bohrium.com Various methods have been developed that utilize different substrates, catalysts, and oxidants to achieve this transformation efficiently. bohrium.com

A common approach involves the condensation of a (pyridin-2-yl)methanamine derivative with an aldehyde, followed by an intramolecular oxidative cyclization. beilstein-journals.org Metal-free methods employing iodine as a catalyst and an oxidant have been reported. For instance, the reaction of 2-aminomethylpyridine with benzaldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP) in DMF can afford 3-arylimidazo[1,5-a]pyridines in moderate yields. rsc.org Copper-catalyzed systems are also prevalent, often utilizing air or molecular oxygen as the terminal oxidant, which is an environmentally benign approach. acs.orgrsc.org These reactions can proceed via a cascade process involving condensation, amination, and oxidative dehydrogenation. organic-chemistry.org For example, copper(II)-catalyzed reactions between a pyridine ketone and a benzylamine (B48309) can produce 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields using oxygen as the oxidant. organic-chemistry.org

The choice of oxidant and catalyst is critical and can significantly influence the reaction's efficiency and substrate scope. Some protocols achieve the cyclization under metal-free conditions through sequential dual oxidative amination of C(sp³)–H bonds, removing six hydrogen atoms in the process. organic-chemistry.org

Table 1: Examples of Oxidative Cyclization Protocols for Imidazo[1,5-a]pyridines
SubstratesCatalyst/ReagentsOxidantKey FeaturesReference
(Pyridin-2-yl)methanamines + AldehydesCBr4- (Dehydrocyclization)[4+1] dehydrocyclization strategy. bohrium.com
Pyridine Ketone + BenzylamineCopper(II)O2Tandem condensation-amination-oxidative dehydrogenation. organic-chemistry.org
2-Aminomethylpyridine + BenzaldehydesI2 / TBHPTBHPIodine-catalyzed oxidative cyclization. rsc.org
Heterocyclic Benzylamines-- (Dehydrative cyclization)Two-step synthesis using trifluoroacetamide. organic-chemistry.org

Multi-Component Reactions (MCRs) for Imidazopyridine Construction

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecular scaffolds like imidazopyridines from simple, readily available starting materials in a single synthetic operation. beilstein-journals.orgrsc.org For the construction of the related imidazo[1,2-a]pyridine core, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example. beilstein-journals.orgmdpi.com This reaction is a variant of the Ugi MCR and typically involves the condensation of an amidine (such as a 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgbio-conferences.org

The GBB reaction proceeds via the formation of an imine from the 2-aminopyridine (B139424) and the aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide. beilstein-journals.org An intramolecular nucleophilic attack by the endocyclic nitrogen of the amidine component leads to the formation of the fused heterocyclic system. mdpi.com This methodology allows for significant structural diversity in the final products, as various substituents can be introduced through the choice of the initial components. beilstein-journals.org For instance, a one-pot, three-component reaction of 2-aminopyridines, isatins (as the ketone component), and isocyanides has been developed to assemble tetracyclic fused imidazo[1,2-a]pyridines. beilstein-journals.org

Other MCRs for constructing imidazopyridine frameworks include the combination of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN), often catalyzed by scandium triflate under microwave irradiation. bio-conferences.org These approaches highlight the power of MCRs in rapidly generating libraries of complex heterocyclic compounds. researchgate.net

Table 2: Multi-Component Reactions for Imidazopyridine Synthesis
Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Groebke–Blackburn–Bienaymé (GBB)2-Aminopyridine, Aldehyde/Ketone, IsocyanideLewis or Brønsted acid (e.g., Sc(OTf)3, NH4Cl)3-Aminoimidazo[1,2-a]pyridines beilstein-journals.orgmdpi.combio-conferences.org
TMSCN-based MCR2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyridines bio-conferences.org
Copper-Catalyzed MCR2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalystImidazo[1,2-a]pyridines bio-conferences.org
Five-Component CascadeCyanoacetohydrazide, 4-Nitroacetophenone, 1,1-Bis(methylthio)-2-nitroethylene, DiaminesCatalyst-free, Water/EthanolTetrahydroimidazo[1,2-a]pyridine-6-carbohydrazides rsc.org

Metal-Catalyzed Coupling Reactions in Imidazopyridine Synthesis

Suzuki-Miyaura and Other Cross-Coupling Methods for Bromine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. mdpi.com For halo-substituted heterocycles like this compound, this reaction provides a powerful tool for the functionalization of the pyridine ring by introducing aryl or heteroaryl substituents. mdpi.comnih.gov The reaction involves the palladium-catalyzed coupling of the bromo-substituted imidazopyridine with an organoboron reagent, typically an arylboronic acid or its ester. mdpi.comresearchgate.net

The versatility of the Suzuki-Miyaura reaction is demonstrated by its tolerance for a wide array of functional groups on both coupling partners, leading to high yields of the desired biaryl products. mdpi.com Typical conditions involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more advanced catalyst system like XPhosPdG2/XPhos, a base (e.g., K₃PO₄, K₂CO₃), and a solvent system like 1,4-dioxane/water. mdpi.comnih.gov This methodology has been successfully applied to synthesize various 5-aryl-substituted pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a precursor structurally related to the target compound's framework. mdpi.com Similarly, 2,6-disubstituted imidazo[4,5-b]pyridines have been prepared using optimized Suzuki coupling conditions, showcasing the broad applicability of this method in synthesizing complex, biologically relevant scaffolds. nih.gov

Table 3: Suzuki-Miyaura Coupling for Functionalization of Bromo-Heterocycles
Bromo-SubstrateBoronic Acid/EsterCatalyst SystemBase/SolventProductReference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious aryl/heteroaryl boronic acidsXPhosPdG2 / XPhos-C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones nih.gov
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh3)4K3PO4 / 1,4-Dioxane-H2O5-Aryl-2-methylpyridin-3-amines mdpi.com
6-Bromo-2-phenylimidazo[4,5-b]pyridine4-Nitrophenyl boronic acidPd(dppf)Cl2K2CO3 / Toluene-EtOH-H2O6-(4-Nitrophenyl)-2-phenylimidazo[4,5-b]pyridine nih.gov
6-Iodoquinazoline derivatives2-Aminopyridine-5-boronic acid pinacol (B44631) esterPd(dppf)Cl2K2CO3 / 1,4-Dioxane-H2O6-(6-Amino-pyridin-3-yl)quinazolines nih.gov

Copper-Catalyzed Cyclizations and Oxidative Couplings

Copper catalysis offers an economical and effective alternative to palladium for the synthesis of nitrogen-containing heterocycles, including the imidazo[1,5-a]pyridine scaffold. acs.orgorganic-chemistry.org These methods often proceed through oxidative C-N bond formation, utilizing environmentally friendly oxidants like air or molecular oxygen. acs.orgrsc.org

One notable strategy is the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. rsc.org This approach allows for the direct synthesis of functionalized imidazo[1,5-a]pyridines from amino acid derivatives under mild aerobic conditions. rsc.org Another powerful copper-catalyzed method is the denitrogenative transannulation of pyridotriazoles with amines. acs.org This cascade reaction involves the ring-opening of the pyridotriazole, release of nitrogen gas, and subsequent cyclization with an amine to form the imidazo[1,5-a]pyridine ring. acs.org The protocol demonstrates good functional group tolerance and can also be applied to amino acids, which undergo a decarboxylative oxidative cyclization. acs.org

A relay copper-catalyzed reaction has also been developed, starting from phenylalanine and halohydrocarbons. nih.govacs.org This protocol involves an intermolecular C-O coupling followed by an intramolecular C-N cyclization to access a diverse range of imidazo[1,5-a]pyridine derivatives. acs.org These copper-catalyzed methodologies provide direct and sustainable routes to the imidazo[1,5-a]pyridine core. organic-chemistry.org

Table 4: Copper-Catalyzed Syntheses of Imidazo[1,5-a]pyridines
MethodologySubstratesCatalyst/OxidantKey FeaturesReference
Denitrogenative TransannulationPyridotriazoles + Benzylamines/Amino AcidsCopper catalyst / Air (O2)Cascade reaction with good functional group tolerance. acs.org
Aerobic Oxidative AminationAmino acid derivatives + Pyridine precursorsCopper catalyst / Air (O2)Direct synthesis via C(sp³)–H bond amination. rsc.org
Relay C-O/C-N CouplingPhenylalanine + HalohydrocarbonCopper catalystForms derivatives with aza quaternary carbon centers. nih.govacs.org
Direct TransannulationN-Heteroaryl aldehydes/ketones + AlkylaminesCopper(I) / O2Rapid access via C(sp³)–H amination. organic-chemistry.org

Novel and Strategic Synthetic Approaches

Ritter-Type Reactions for Imidazo[1,5-a]pyridine Formation

A novel and strategic approach for the synthesis of the imidazo[1,5-a]pyridine scaffold utilizes a unique intermolecular Ritter-type reaction. acs.orgnih.gov The classical Ritter reaction transforms a nitrile into an N-alkyl amide via reaction with a carbocation source, typically generated from an alkene or alcohol in strong acid. wikipedia.orgorganic-chemistry.org This concept has been creatively adapted for heterocyclic synthesis.

In this innovative method, imidazo[1,5-a]pyridines are formed through the reaction of pyridinylmethanol derivatives with various aryl or alkyl nitriles. acs.orgnih.gov The reaction is efficiently catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O). acs.orgnih.gov Bi(OTf)₃ is particularly effective at promoting the formation of the key benzylic carbocation intermediate from the starting alcohol. acs.orgnih.gov This carbocation then undergoes nucleophilic attack by the nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization involving the pyridine nitrogen and rearomatization yields the final imidazo[1,5-a]pyridine product. nih.gov

This methodology offers a broad substrate scope and delivers the desired products in moderate to excellent yields. nih.gov The use of the Lewis acid Bi(OTf)₃ provides an efficient pathway that expands the arsenal (B13267) of synthetic tools available for constructing this important heterocyclic system. acs.org

Table 5: Ritter-Type Synthesis of Imidazo[1,5-a]pyridines
Alcohol SubstrateNitrile SubstrateCatalyst SystemConditionsYieldReference
PyridinylmethanolAcetonitrile (B52724) (in solvent mixture)Bi(OTf)3 (5 mol %), p-TsOH·H2O (5 equiv)DCE/MeCN (1:1), 150 °C, sealed tube42% acs.org
General Benzylic AlcoholGeneral NitrileBi(OTf)3Acidic conditionsModerate to Excellent nih.gov

Microwave-Assisted and Solvent-Free Methodologies

The quest for more sustainable and efficient chemical transformations has propelled the adoption of microwave-assisted synthesis and solvent-free reaction conditions in the preparation of heterocyclic compounds, including imidazo[1,5-a]pyridine derivatives. These methods often lead to significant reductions in reaction times, increased yields, and simplified purification procedures.

Microwave irradiation has been successfully employed in the synthesis of various imidazo[1,5-a]pyridine analogs. The application of microwave energy can accelerate the rate of reaction, often leading to higher yields in shorter time frames compared to conventional heating methods. For instance, a one-pot microwave-assisted protocol has been reported for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives, achieving yields of over 80%. nih.gov In a specific example, the reaction of 1-(pyridin-2-yl)ethan-1-one with other reagents under microwave irradiation at 155 °C for 50 minutes in acetonitrile resulted in the formation of the corresponding imidazo[1,5-a]pyridinium salt. nih.gov

Furthermore, the development of solvent-free microwave-assisted synthesis represents a significant advancement in green chemistry. A notable method involves the condensation reaction of a ketone, activated manganese dioxide (MnO₂), and para-toluenesulfonic acid (pTsOH) in a microwave reactor without any solvent. organic-chemistry.org This approach has been used to synthesize various imidazo[1,5-a]pyridine and imidazo[1,5-a]quinoline (B8571028) derivatives in good yields. organic-chemistry.org The reaction is typically carried out by heating the mixture in an open microwave reactor at high temperatures, for instance, 170 °C for 5.5 hours. organic-chemistry.org This solvent-free methodology is not only environmentally friendly but also demonstrates tolerance to a range of functional groups. organic-chemistry.org

The following table summarizes representative examples of microwave-assisted and solvent-free syntheses of imidazo[1,5-a]pyridine analogs.

Table 1: Examples of Microwave-Assisted and Solvent-Free Synthesis of Imidazo[1,5-a]pyridine Analogs

Starting MaterialsReaction ConditionsProduct TypeYieldReference
Phenyl(pyridin-2-yl)methanone, Benzaldehyde (B42025), Ammonium (B1175870) Acetate (B1210297), Acetic AcidMicrowave, One-potImidazo[1,5-a]pyridine-based fluorophoresNot specified mdpi.com
Ketone, Activated MnO₂, pTsOHMicrowave, Solvent-free, 170 °C, 5.5 hImidazo[1,5-a]pyridines and -quinolinesGood organic-chemistry.org
1-(Pyridin-2-yl)ethan-1-one, IodoethaneMicrowave, Acetonitrile, 155 °C, 50 minImidazo[1,5-a]pyridinium Iodide48% nih.gov

Photochemical and Electrochemical Synthetic Routes

In recent years, photochemical and electrochemical methods have emerged as powerful tools for the synthesis of heterocyclic compounds, offering alternative reaction pathways that are often milder and more selective than traditional thermal methods. While specific examples for this compound are not extensively documented, studies on its structural analogs, particularly imidazo[1,2-a]pyridines and other imidazo[1,5-a]pyridines, highlight the potential of these techniques.

Photochemical Synthesis:

Visible-light photocatalysis has been extensively used for the C-H functionalization of imidazo[1,2-a]pyridines, a close structural analog of the imidazo[1,5-a]pyridine core. nih.gov These methods often employ organic dyes or metal complexes as photocatalysts to initiate reactions under mild conditions, typically using blue LED irradiation. nih.gov For instance, the C3-trifluoromethylation and perfluoroalkylation of imidazo[1,2-a]pyridines have been achieved using only an organic base and the fluorinating agent under visible light. nih.gov Similarly, metal-free C-H thiocyanation of imidazo[1,2-a]pyridines has been developed using eosin (B541160) Y as a photocatalyst and air as a green oxidant. nih.gov While these examples focus on the functionalization of a pre-existing imidazopyridine ring, they underscore the applicability of photochemical methods to this class of compounds.

Electrochemical Synthesis:

Electrochemical methods provide a unique approach to the synthesis of imidazo[1,5-a]pyridine derivatives. A notable example is the three-component electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate (B1210189) (NH₄SCN). organic-chemistry.orgresearchgate.net In this process, which is carried out under constant current in an undivided electrochemical cell, NH₄SCN surprisingly acts as a source of the cyanide group rather than a thiocyanating agent. organic-chemistry.org The reaction is believed to proceed through the generation of a cyanating reagent, its addition to an imine intermediate, followed by a cascade of anodic oxidation and cyclization. organic-chemistry.org This method offers an efficient and mild route to cyano-substituted imidazo[1,5-a]pyridines in good yields. organic-chemistry.orgresearchgate.net

The following table provides a summary of these advanced synthetic approaches for imidazo[1,5-a]pyridine and its analogs.

Table 2: Photochemical and Electrochemical Synthesis of Imidazo[1,5-a]pyridine and Analogs

MethodReactantsKey Reagents/ConditionsProductReference
PhotochemicalImidazo[1,2-a]pyridines, Trifluoromethylating agentVisible light, DBU (organic base)C3-Trifluoromethylated imidazo[1,2-a]pyridines nih.gov
PhotochemicalImidazo[1,2-a]pyridines, Thiocyanating agentVisible light (blue LED), Eosin Y (photocatalyst), Air (oxidant)3-(Thiocyanato)imidazo[1,2-a]pyridines nih.gov
ElectrochemicalPyridine-2-carboxaldehydes, Amines, NH₄SCNConstant current, Undivided electrochemical cell1-Cyano-imidazo[1,5-a]pyridines organic-chemistry.orgresearchgate.net

Scale-Up and Process Optimization Studies in Synthesis

Process optimization often involves a systematic investigation of various reaction parameters, including catalysts, solvents, temperature, and reactant stoichiometry. For example, in the synthesis of 3-methyl-1-phenylimidazo[1,5-a]pyridine, a Ritter-type reaction was optimized by screening different catalysts and acid co-catalysts. nih.gov The study found that a combination of Bi(OTf)₃ and p-TsOH·H₂O in acetonitrile at a specific concentration and temperature led to an excellent yield of 97%. nih.gov This optimization process involved varying the amounts of acetonitrile and p-TsOH·H₂O to identify the most efficient conditions. nih.gov

The scalability of synthetic methods is a key consideration. Several reports on the synthesis of imidazo[1,5-a]pyridine derivatives mention successful gram-scale preparations. An iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines to produce imidazo[1,5-a]pyridines was demonstrated to be conveniently carried out on a gram scale. rsc.org Similarly, an efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs was successfully scaled up to the 10 mmol scale, producing the product in good yield. mdpi.com

Furthermore, the development of one-pot, multi-component reactions is often advantageous for scale-up as it reduces the number of unit operations and waste generation. researchgate.net A three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) to produce imidazo[1,5-a]pyridinium ions under mild conditions is an example of a high-yield process with potential for scalability. organic-chemistry.org

The following table summarizes key findings from studies involving the optimization and scale-up of imidazo[1,5-a]pyridine synthesis.

Table 3: Process Optimization and Scale-Up Examples for Imidazo[1,5-a]pyridine Synthesis

Reaction TypeKey Optimization ParametersScaleAchieved YieldReference
Ritter-Type ReactionCatalyst (Bi(OTf)₃), Acid (p-TsOH·H₂O), Solvent (Acetonitrile), Reactant ratioLaboratory97% nih.gov
Iodine-Mediated Oxidative AnnulationNot specifiedGram-scaleNot specified rsc.org
One-Pot Thioetherification/CyclizationOxidant, Solvent, Temperature10 mmol69% mdpi.com
Three-Component CouplingSolvent, Acid quantityLaboratoryHigh yields organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 6 Methyl Imidazo 1,5 a Pyridine

Reactivity of the Bromine Moiety

The carbon-bromine bond at the C5 position is the most versatile site for synthetic modification on the pyridine (B92270) part of the scaffold. This halogen allows for a range of reactions that form new carbon-carbon and carbon-heteroatom bonds.

While specific examples of nucleophilic aromatic substitution (SNAr) on 5-Bromo-6-methyl-imidazo[1,5-a]pyridine are not extensively documented, the general reactivity of halo-pyridines suggests that this reaction is plausible under forcing conditions. The imidazo[1,5-a]pyridine (B1214698) system is electron-rich, which generally disfavors SNAr. However, strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the bromide, likely requiring high temperatures or the use of a copper catalyst. The reaction proceeds through a high-energy Meisenheimer-like intermediate.

Halogen-metal exchange is a powerful strategy for converting aryl halides into organometallic reagents. This compound is an excellent candidate for this transformation. Treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) would be expected to result in a rapid and clean exchange. This reaction forms the highly reactive intermediate, 5-lithio-6-methyl-imidazo[1,5-a]pyridine . This lithiated species can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide array of substituents at the C5 position.

Table 1: Hypothetical Halogen-Metal Exchange and Subsequent Electrophilic Quench

Reagent 1Reagent 2 (Electrophile)Product
n-BuLiBenzaldehyde (B42025)(6-Methylimidazo[1,5-a]pyridin-5-yl)(phenyl)methanol
t-BuLiCarbon Dioxide (CO₂)6-Methylimidazo[1,5-a]pyridine-5-carboxylic acid
n-BuLiN,N-Dimethylformamide (DMF)6-Methylimidazo[1,5-a]pyridine-5-carbaldehyde

The bromine atom at C5 makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of C-C and C-N bonds. Bromo-substituted imidazopyridine isomers have been shown to be effective partners in such couplings. researchgate.netmdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. Using a standard catalyst system like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and a base (e.g., triethylamine (B128534) or diisopropylamine), this compound can be converted into various 5-alkynyl derivatives.

Table 2: Representative Sonogashira Coupling Conditions

Alkyne PartnerCatalyst SystemBaseSolventProduct
PhenylacetylenePd(PPh₃)₄, CuIEt₃NToluene6-Methyl-5-(phenylethynyl)imidazo[1,5-a]pyridine
TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIi-Pr₂NHTHF6-Methyl-5-((trimethylsilyl)ethynyl)imidazo[1,5-a]pyridine
Propargyl alcoholPd(OAc)₂, XPhosK₂CO₃Dioxane3-(6-Methylimidazo[1,5-a]pyridin-5-yl)prop-2-yn-1-ol

Heck Coupling: This reaction involves the coupling of the bromide with an alkene, such as an acrylate (B77674) or styrene, to form a new substituted alkene. The reaction is typically catalyzed by a palladium(0) source, often generated in situ from Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base.

Table 3: Representative Heck Coupling Conditions

Alkene PartnerCatalyst SystemBaseSolventProduct
StyrenePd(OAc)₂, P(o-tolyl)₃Et₃NDMF6-Methyl-5-styrylimidazo[1,5-a]pyridine
Ethyl acrylatePd(OAc)₂, PPh₃NaOAcAcetonitrile (B52724)Ethyl 3-(6-methylimidazo[1,5-a]pyridin-5-yl)acrylate

Stille Coupling: The Stille reaction couples the bromide with an organostannane reagent. This method is known for its tolerance of a wide variety of functional groups. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the bond formation.

Table 4: Representative Stille Coupling Conditions

Organostannane PartnerCatalystSolventProduct
Tributyl(vinyl)stannanePd(PPh₃)₄Toluene6-Methyl-5-vinylimidazo[1,5-a]pyridine
Tributyl(furan-2-yl)stannanePdCl₂(PPh₃)₂Dioxane2-(6-Methylimidazo[1,5-a]pyridin-5-yl)furan

Reactivity of the Imidazo[1,5-a]pyridine Ring System

The fused bicyclic structure possesses its own distinct reactivity, primarily governed by the electron-rich nature of the imidazole (B134444) portion of the molecule.

The parent imidazo[1,5-a]pyridine is a π-excessive aromatic system, making it prone to electrophilic substitution. researchgate.net Studies on the parent scaffold show that electrophilic attack occurs preferentially at the C1 and C3 positions of the imidazole ring. researchgate.net For example, reaction with ninhydrin (B49086) leads to addition at both C1 and C3. researchgate.net In the case of this compound, the directing effects of the existing substituents must be considered. The methyl group at C6 is weakly electron-donating, which would slightly enhance the electron density of the pyridine ring. The bromine at C5 is electron-withdrawing by induction but can be weakly electron-donating through resonance. These effects are relatively distant from the reactive C1 and C3 positions, so it is expected that electrophilic substitution (e.g., halogenation, nitration, acylation) would still occur primarily at the C1 and C3 positions.

The imidazo[1,5-a]pyridine core is a valuable template for constructing more complex, fused polycyclic systems. beilstein-journals.orgnih.gov Starting with this compound, a common strategy would involve first using the bromine handle to install a suitable side chain via a cross-coupling reaction. For example, a Suzuki or Sonogashira coupling could introduce a chain containing a reactive functional group. Subsequent intramolecular cyclization, such as an intramolecular Heck reaction or a Pictet-Spengler type reaction, could then be employed to forge a new ring onto the existing bicyclic framework. This approach allows for the synthesis of novel tricyclic and tetracyclic heterocyclic structures with potential applications in medicinal chemistry and materials science.

Reduction of the Imidazole Ring

The reduction of the imidazo[1,5-a]pyridine core can selectively target either the pyridine or the imidazole ring, depending on the catalyst and reaction conditions. While the pyridine ring is more commonly hydrogenated, reduction of the imidazole moiety is also a known transformation, particularly in related heterocyclic systems.

Studies on the catalytic hydrogenation of imidazopyridine derivatives have shown that the course of the reaction is highly dependent on the catalyst used. For instance, the enantioselective hydrogenation of imidazo[1,2-a]pyridines has been successfully achieved using ruthenium-based catalysts, leading to the saturation of the pyridine ring to yield tetrahydroimidazo[1,2-a]pyridines. nih.gov One study demonstrated the successful application of a ruthenium/N-heterocyclic carbene (NHC) catalyst for the direct, regioselective hydrogenation of the pyridine ring in an imidazo[1,5-a]pyridine derivative. lookchem.com

Conversely, reduction of the imidazole portion of the fused system, while less documented for the [1,5-a] isomer, has been observed in related structures like imidazo[4,5-c]pyridines. The use of reagents like formic acid in the presence of triethylamine or a nickel-aluminum alloy in aqueous alkali has been shown to reduce the imidazole and triazole rings in fused pyridine systems, leading to the formation of spinaceamine and 2-azaspinaceamine structures, respectively. researchgate.net This suggests that under specific reductive conditions, the imidazole ring of this compound could potentially be reduced to yield dihydro- or tetrahydro-imidazo[1,5-a]pyridine analogs. A method for evaluating hydrogenation catalysts using acylated imidazo[1,5-a]pyridines as probes indicates that different catalysts can yield products of partial or complete hydrogenation, which would involve the reduction of both rings. enamine.net

Table 1: Potential Reduction Pathways for the Imidazo[1,5-a]pyridine Scaffold

Reaction TypeTypical Reagents/CatalystsRing TargetedPotential Product TypeReference Example
Catalytic HydrogenationRuthenium/NHC ComplexPyridine5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine lookchem.com
Transfer HydrogenationHCOOH / TriethylamineImidazoleDihydroimidazo[1,5-a]pyridine (by analogy) researchgate.net
Dissolving Metal ReductionNi-Al Alloy / aq. AlkaliImidazoleDihydroimidazo[1,5-a]pyridine (by analogy) researchgate.net

C-H Functionalization Strategies for Derivatization

C-H functionalization represents a powerful and atom-economical strategy for modifying the imidazo[1,5-a]pyridine core without the need for pre-functionalized starting materials. researchgate.net The inherent electronic properties of the scaffold make certain positions susceptible to direct C-H activation. For the parent imidazo[1,5-a]pyridine, the C1, C3, and C5 positions are the most reactive sites for such transformations.

A notable development is the controlled, regiodivergent C-H functionalization, which allows for selective derivatization at either the C3 or C5 position. nih.govresearchgate.netelsevierpure.com Research has shown that a bimetallic nickel/aluminum catalytic system can direct the alkenylation of imidazo[1,5-a]pyridine to the C5 position. nih.govelsevierpure.com Remarkably, the exclusion of the aluminum co-catalyst (e.g., AlMe₃) switches the selectivity of the nickel catalyst to favor functionalization at the C3 position. nih.govresearchgate.net This provides a switchable method to access different isomers from the same starting material.

Metal-free C-H functionalization strategies have also been developed. One such method involves the reaction of imidazo[1,5-a]pyridines with aldehydes, such as formaldehyde (B43269), to create methylene-bridged bis-imidazo[1,5-a]pyridines. acs.orgnih.gov This reaction proceeds via C(sp²)–H functionalization at the C1 position and offers a cost-effective and environmentally benign alternative to transition-metal-catalyzed methods. acs.orgnih.gov Furthermore, iodine-mediated oxidative annulation provides another metal-free route for constructing the imidazo[1,5-a]pyridine core itself via an sp³ C-H amination, highlighting the diverse approaches to functionalize related precursors. rsc.org

For the specific compound this compound, the existing bromine atom at C5 would likely block reactivity at that site but could serve as a handle for cross-coupling reactions. C-H functionalization would therefore be anticipated to occur at the remaining activated positions, primarily C1 and C3, guided by the chosen catalytic system.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving the imidazo[1,5-a]pyridine scaffold is crucial for optimizing reaction conditions and predicting outcomes. These investigations often combine experimental techniques with computational modeling.

Experimental Mechanistic Studies (e.g., kinetic isotope effects, intermediate trapping)

While specific mechanistic studies on this compound are not documented, research on the parent scaffold provides significant insights. For the metal-free methylene (B1212753) insertion reaction between 3-phenylimidazo[1,5-a]pyridine (B186794) and formaldehyde, control experiments have been conducted to elucidate the pathway. nih.gov The use of radical scavengers like TEMPO, BHT, and DPE did not inhibit the reaction, which suggests that the transformation follows an ionic rather than a radical-mediated mechanism. nih.gov Furthermore, deuterium (B1214612) labeling experiments confirmed that the methylene bridge originates from the formaldehyde reagent. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is cleaved in the rate-determining step of a reaction. wikipedia.orgpkusz.edu.cn A primary KIE (kH/kD > 1) is typically observed when the C-H bond is broken during the slowest step. pkusz.edu.cn Although a KIE study for a reaction directly on this compound is unavailable, the principles can be illustrated by related systems. For example, in the silver-catalyzed deuteration of five-membered aromatic heterocycles, a large primary KIE of 4.8 was measured. nih.gov This value strongly indicates that the cleavage of the C-H bond is the rate-determining step of the catalytic cycle. nih.gov Such experiments are crucial for optimizing catalysts and reaction conditions for C-H functionalization reactions that could be applied to the target compound.

Table 2: Examples of Experimental Mechanistic Probes for Imidazopyridine Reactions

Mechanistic QuestionExperimental TechniqueSystem StudiedObservationConclusionReference
Radical vs. Ionic Pathway?Radical Scavenger Trapping (TEMPO, BHT)Metal-free C1-functionalization of 3-phenylimidazo[1,5-a]pyridineReaction was not inhibited.The mechanism is predominantly ionic. nih.gov
Is C-H Cleavage Rate-Determining?Primary Kinetic Isotope Effect (KIE)Ag-catalyzed deuteration of 5-membered heterocyclesA large KIE (kH/kD = 4.8) was observed.C-H bond cleavage is the rate-determining step. nih.gov
Origin of Methylene Group?Deuterium Labeling (DCDO)Metal-free C1-functionalization of 3-phenylimidazo[1,5-a]pyridineDeuterium was incorporated into the product's bridge.The methylene group originates from the aldehyde. nih.gov

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for examining reaction pathways, transition states, and the electronic properties of molecules like this compound. DFT studies on related imidazopyridine isomers have provided detailed mechanistic insights.

For the imidazo[1,2-a]pyridine (B132010) system, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to investigate the stability and reactivity of various derivatives. scirp.org Analysis of frontier molecular orbitals (HOMO and LUMO), energy gaps, and molecular electrostatic potential (MEP) maps helps to identify the most likely sites for nucleophilic and electrophilic attack. scirp.org Such analyses are crucial for predicting how substituents, like the bromo and methyl groups on the target compound, will influence reactivity.

In the context of Diels-Alder reactions involving imidazo[1,2-a]pyridine, comparative DFT studies have been performed to assess activation energy barriers and reaction energies. oup.com These calculations revealed that including dispersion corrections significantly lowers the activation barriers, providing a more accurate model of the reaction energetics. oup.com Similar computational approaches have been applied to imidazo[1,5-a]pyridine-based fluorophores to analyze their photophysical properties and the role of intramolecular charge transfer (ICT), which is rationalized through DFT analysis of the electronic structure. rsc.org These computational models can effectively elucidate the mechanisms of various transformations, including pericyclic reactions and C-H functionalizations, by mapping the entire reaction coordinate and identifying key intermediates and transition states, thereby complementing and guiding experimental work.

Structural Modification and Derivatization Strategies

Synthesis of Substituted 5-Bromo-6-methyl-imidazo[1,5-a]pyridine Analogs

The synthesis of analogs of this compound involves the introduction of various substituents at different positions on the heterocyclic core. These modifications are crucial for exploring structure-activity relationships and developing materials with tailored properties.

The bromine atom at the 5-position of the imidazo[1,5-a]pyridine (B1214698) ring serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method for this purpose, enabling the formation of carbon-carbon bonds between the heterocyclic core and various aryl or heteroaryl groups. nih.govresearchgate.net For instance, bromo-substituted pyridines and related heterocycles can be coupled with a range of boronic acids in the presence of a palladium catalyst to yield substituted products. nih.govnih.gov This methodology allows for the incorporation of diverse functionalities, significantly expanding the chemical space accessible from the 5-bromo precursor. researchgate.net

Beyond the 5-position, functionalization at other sites, such as the C1 and C3 positions of the imidazole (B134444) ring, can be achieved. researchgate.net Palladium-catalyzed C-H functionalization offers a direct method to introduce aryl and heteroaryl groups without the need for pre-functionalized starting materials. nih.gov For example, aerobic Pd(0)-catalyzed C2-H functionalization of related indole (B1671886) systems has been demonstrated with a broad scope of heterocycles like pyridine (B92270), pyrimidine, and thiazole. nih.gov Similar strategies could be adapted for the imidazo[1,5-a]pyridine core.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Substitution This table is illustrative, based on general methods for bromo-heterocycles.

Starting Material Coupling Partner Catalyst System Product Type
This compound Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 5-Phenyl-6-methyl-imidazo[1,5-a]pyridine
This compound 2-Thienylboronic acid Pd(dppf)Cl₂ / K₂CO₃ 5-(Thiophen-2-yl)-6-methyl-imidazo[1,5-a]pyridine
This compound 3-Pyridylboronic acid Pd(OAc)₂ / SPhos / K₃PO₄ 5-(Pyridin-3-yl)-6-methyl-imidazo[1,5-a]pyridine

The imidazo[1,5-a]pyridine nucleus possesses multiple sites amenable to functionalization. The C1 and C3 positions on the imidazole portion of the scaffold are frequently targeted for modification to alter the electronic and steric properties of the molecule. researchgate.netnih.gov Metal-free C-H functionalization represents a cost-effective and environmentally friendly approach. researchgate.net For example, a metal-free method using formaldehyde (B43269) as both a solvent and a carbon source has been developed to insert a methylene (B1212753) bridge at the C1 position, linking two imidazo[1,5-a]pyridine molecules. nih.gov

Transition metal-catalyzed reactions are also pivotal for the regioselective functionalization of the imidazole ring. colab.ws Iodination at the C1 position, for instance, using N-iodosuccinimide (NIS), creates an intermediate that can subsequently undergo palladium-catalyzed cross-coupling reactions, such as phosphination, to introduce new functional groups. nih.gov The nitrogen atom in the pyridine ring can influence the reactivity of the entire system; for example, in related imidazo[1,2-a]pyridines, the presence of substituents on the pyridine ring affects the efficiency of C3 functionalization. nih.gov The nitrogen atom in the imidazo[1,5-a]pyridine ring can be protonated in acidic environments, which can influence its reactivity and photophysical properties. rsc.org

Formation of Bis-Imidazo[1,5-a]pyridine Derivatives

Dimeric or "bis" imidazo[1,5-a]pyridine derivatives, where two heterocyclic units are linked together, are of interest for their potential applications in materials science and as ligands. nih.govnih.gov One straightforward method to synthesize symmetric bis-imidazo[1,5-a]pyridines involves the reaction of an appropriate 2-(aminomethyl)pyridine with a bifunctional aldehyde, such as terephthalaldehyde, in refluxing acetic acid with ammonium (B1175870) acetate (B1210297). nih.gov This approach allows for the creation of bridged structures where the two heterocyclic units are connected by a central aromatic linker. nih.gov

A metal-free C(sp²)–H functionalization strategy has also been successfully employed to create methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov This reaction proceeds by using an aldehyde to bridge two imidazo[1,5-a]pyridine molecules at their C1 positions, offering good yields without the need for a metal catalyst. nih.gov This method has been demonstrated to be effective on a gram scale. nih.gov

Table 2: Synthetic Approaches to Bis-Imidazo[1,5-a]pyridine Derivatives

Reactant 1 Reactant 2 Conditions Linker Product Type Reference
2-(Aminomethyl)-6-methylpyridine Terephthalaldehyde NH₄OAc, Acetic Acid, Reflux 1,4-Phenylene Symmetric bis-imidazo[1,5-a]pyridine nih.gov
3-Phenylimidazo[1,5-a]pyridine (B186794) Formaldehyde Room Temperature Methylene (-CH₂-) Methylene-bridged bis-imidazo[1,5-a]pyridine nih.gov

Synthesis of Fluorescently Tagged or Probing Derivatives

The imidazo[1,5-a]pyridine scaffold is an excellent platform for the design of fluorescent compounds due to its inherent emissive properties, stability, and compact structure. nih.govnih.gov Derivatives of this compound can be functionalized to create fluorescent probes for various applications, including sensing and bio-imaging. researchgate.net The bromine atom is particularly useful as it allows for the attachment of other molecular components via cross-coupling reactions, which can modulate the photophysical properties of the final molecule. mdpi.com

For example, donor-π-acceptor (D–π–A) type fluorophores have been synthesized by coupling a bromo-substituted imidazo[1,5-a]pyridine (the donor) with an acceptor unit, such as a substituted benzimidazole, via a Suzuki cross-coupling reaction. rsc.org This strategy allows for the development of fluorophores with tunable emission colors. rsc.orgrsc.org Furthermore, imidazo[1,5-a]pyridine derivatives have been investigated as fluorescent membrane probes, where their photophysical characteristics change in response to the lipid environment. nih.govnih.gov The synthesis often involves a one-pot cyclization between an aromatic ketone and a benzaldehyde (B42025) in the presence of ammonium acetate and acetic acid. nih.gov

Development of Nitrogen-Heterocyclic Carbene (NHC) Precursors

Nitrogen-heterocyclic carbenes (NHCs) are a class of stable carbenes widely used as ligands in organometallic catalysis. byu.edunih.gov The imidazo[1,5-a]pyridine core can be used to construct precursors for novel NHC ligands. nih.gov The synthesis of an NHC precursor typically involves the formation of an imidazolium (B1220033) salt, which can then be deprotonated to generate the active carbene. nih.gov

For the this compound system, this would involve the quaternization of one of the nitrogen atoms of the imidazole ring. This can be achieved by reacting the heterocycle with an alkyl halide. The resulting imidazo[1,5-a]pyridinium salt is the direct NHC precursor. While specific syntheses starting from this compound are not detailed in the provided context, general methods for creating imidazolium salts are well-established. nih.govtcichemicals.com These precursors can be designed to have specific steric and electronic properties by varying the substituents on the nitrogen atom and the heterocyclic core, which in turn influences the properties of the resulting NHC ligand and its catalytic activity. rsc.org The development of such ligands from the imidazo[1,5-a]pyridine scaffold is a promising area for applications in catalysis. nih.govorganic-chemistry.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net DFT calculations can elucidate various electronic properties, including the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability, reactivity, and potential interactions.

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies lower stability and a greater propensity for chemical reactions. researchgate.net

Below is an illustrative data table of calculated quantum chemical parameters for a related imidazopyridine derivative, which helps in understanding the typical values obtained from DFT calculations.

ParameterValue (eV)
EHOMO-6.235
ELUMO-1.892
HOMO-LUMO Gap (ΔE)4.343
Ionization Potential (I)6.235
Electron Affinity (A)1.892
Global Hardness (η)2.1715
Global Softness (S)0.230
Electronegativity (χ)4.0635
Chemical Potential (μ)-4.0635
Global Electrophilicity Index (ω)3.799
Data based on calculations for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. researchgate.net

Analysis of Electron Density and Electrostatic Potential

The electron density distribution within a molecule reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). DFT calculations can generate maps of electron density and electrostatic potential (ESP). ESP maps are particularly useful as they visualize the charge distribution and are color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

Quantum Chemical Studies on Tautomerism and Isomerism

Imidazopyridine derivatives can exist in different tautomeric and isomeric forms. Quantum chemical calculations are instrumental in determining the relative stabilities of these forms by calculating their ground-state energies. For instance, in related imidazo[4,5-b]pyridines, different tautomers can exist depending on the position of a hydrogen atom on the nitrogen atoms of the imidazole (B134444) ring. sigmaaldrich.com

For 5-Bromo-6-methyl-imidazo[1,5-a]pyridine, theoretical calculations could be employed to investigate the relative energies of different isomers, for example, by varying the position of the bromo and methyl substituents on the imidazo[1,5-a]pyridine (B1214698) core. Such studies would provide insights into the most stable isomeric form and the energy barriers for interconversion, which is fundamental for understanding its chemical behavior and for guiding synthetic strategies.

Molecular Modeling and Docking Studies for Mechanistic Insights (non-clinical focus)

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a molecule to a target protein or receptor. While the focus here is non-clinical, these methods provide fundamental insights into the intermolecular interactions that can drive molecular recognition processes.

For the broader class of imidazopyridines, docking studies have been performed to understand their interaction with various enzymes. For example, derivatives of imidazo[4,5-b]pyridine have been docked into the ATP binding site of kinases to elucidate the structural requirements for binding. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions between the imidazopyridine core and the amino acid residues of the protein.

In a hypothetical docking study of this compound, the nitrogen atoms of the imidazo[1,5-a]pyridine ring could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking interactions. The bromo and methyl substituents would also play a role in defining the binding specificity and affinity by participating in halogen bonding or hydrophobic interactions, respectively. Such studies can provide a rational basis for the design of new molecules with specific binding properties for applications in areas like materials science or catalysis.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of chemical reactions involving this compound. By analyzing the frontier molecular orbitals and the distribution of electron density, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

For example, the regions of highest HOMO density are indicative of sites susceptible to electrophilic attack, while regions of highest LUMO density are prone to nucleophilic attack. In imidazo[1,5-a]pyridines, the electron-rich nature of the heterocyclic system generally makes it reactive towards electrophiles. rsc.org The precise location of substitution reactions can be predicted by calculating the Fukui functions, which quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron. These computational predictions are invaluable for planning and optimizing synthetic routes to new derivatives of this compound.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

Traditional synthetic routes for imidazo[1,5-a]pyridines have often involved multi-step processes, harsh reagents, and challenging purification procedures. researchgate.net The future of synthesizing 5-Bromo-6-methyl-imidazo[1,5-a]pyridine lies in the adoption of green chemistry principles to enhance efficiency and environmental compatibility.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to be time and energy-efficient for the synthesis of the parent imidazo[1,5-a]pyridine (B1214698) scaffold. researchgate.net Future work should focus on adapting these methods for the synthesis of the 5-bromo-6-methyl derivative, potentially leading to higher yields and shorter reaction times.

Catalyst-Free and Solvent-Free Conditions: Research into catalyst-free and solvent-free reactions, possibly utilizing solid-state chemistry or mechanochemistry, could significantly reduce the environmental impact of the synthesis. benthamdirect.com The use of reusable heterogeneous catalysts, such as montmorillonite (B579905) K-10 clay, has shown promise in related structures and warrants investigation. researchgate.net

One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple chemical transformations occur in a single reaction vessel can improve atom economy and reduce waste. sioc-journal.cn Exploring multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, for the direct construction of the substituted imidazo[1,5-a]pyridine core is a promising avenue. mdpi.com

Use of Greener Solvents and Reagents: The replacement of hazardous solvents and reagents with more benign alternatives is crucial. For instance, employing water as a solvent or using molecular iodine as a transition-metal-free catalyst for C-H amination are approaches that have been successful for the general class of imidazo[1,5-a]pyridines and could be adapted. rsc.orgorganic-chemistry.org

Green Synthesis ApproachPotential Advantages for this compound
Microwave-Assisted SynthesisReduced reaction times, improved yields, and energy efficiency. researchgate.net
Catalyst-Free/Solvent-FreeMinimized waste, simplified purification, and lower environmental impact. benthamdirect.com
One-Pot ReactionsIncreased atom economy, reduced number of synthetic steps. sioc-journal.cn
Green Solvents/ReagentsEnhanced safety profile, reduced toxicity, and sustainability. rsc.orgorganic-chemistry.org

Exploration of Novel Reactivity Patterns and Transformation Methods

The existing bromine and methyl substituents on the this compound ring system provide reactive handles for a variety of chemical transformations. Future research should aim to explore novel reactivity patterns to generate a diverse library of derivatives.

Potential areas of exploration include:

Cross-Coupling Reactions: The bromine atom at the 5-position is an ideal site for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

C-H Functionalization: Direct functionalization of the C-H bonds on the imidazo[1,5-a]pyridine core represents a highly atom-economical approach to introduce further complexity. Iodine-mediated sp3 C-H amination has been established for the synthesis of the core structure and could be explored for further modification. rsc.org

Ritter-Type Reactions: The development of novel synthetic methods, such as the Ritter-type reaction, has been shown to be effective for creating imidazo[1,5-a]pyridine analogs and could be applied to generate unique derivatives from suitable precursors of this compound. acs.org

Cycloaddition Reactions: Investigating the participation of the imidazo[1,5-a]pyridine core in cycloaddition reactions could lead to the formation of novel polycyclic heterocyclic systems with interesting three-dimensional structures.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound. Future research should leverage advanced computational modeling to guide synthetic efforts and to elucidate structure-function relationships.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com This can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanisms of novel reactions.

Molecular Docking Simulations: For biological investigations, molecular docking can predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. rsc.org This can aid in the rational design of new compounds with specific biological activities.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be employed to study enzymatic reactions or the behavior of the compound in complex biological environments with high accuracy.

Analysis of Supramolecular Interactions: Computational methods are crucial for understanding and predicting the formation of supramolecular assemblies, such as the π-stacking interactions observed in related imidazo[1,5-a]pyridine structures. mdpi.com

Computational MethodApplication to this compound
DFT CalculationsPrediction of reactivity, electronic properties, and reaction mechanisms. mdpi.com
Molecular DockingIdentification of potential biological targets and prediction of binding modes. rsc.org
QM/MM SimulationsModeling of interactions in complex biological systems.
Supramolecular AnalysisUnderstanding and predicting crystal packing and material properties. mdpi.com

Integration into Complex Supramolecular Architectures and Advanced Materials

The unique electronic and structural features of the imidazo[1,5-a]pyridine scaffold make it an attractive building block for the construction of advanced materials and supramolecular assemblies. mdpi.com

Future research in this area could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazo[1,5-a]pyridine ring can act as ligands for metal ions, enabling the formation of coordination polymers and MOFs. mdpi.com The bromo and methyl substituents can be used to tune the properties of these materials, such as their porosity, luminescence, and catalytic activity.

Luminescent Materials: Imidazo[1,5-a]pyridine derivatives are known to exhibit interesting photophysical properties. beilstein-journals.orglew.ro The synthesis of new derivatives of this compound could lead to the discovery of novel phosphorescent or fluorescent materials for applications in organic light-emitting diodes (OLEDs) or as photoluminescent sensors. beilstein-journals.orglew.ro

N-Heterocyclic Carbene (NHC) Ligands: The imidazo[1,5-a]pyridine skeleton provides a versatile platform for the generation of stable N-heterocyclic carbenes, which are powerful ligands for transition metal catalysis. beilstein-journals.orgnih.gov

Discovery of Novel Biological Targets and Mechanistic Insights (excluding clinical applications)

The imidazo[1,5-a]pyridine core is a recognized pharmacophoric scaffold found in many biologically active compounds. beilstein-journals.org Future non-clinical research should aim to identify novel biological targets for this compound and to elucidate the underlying mechanisms of action.

Potential research directions include:

Enzyme Inhibition Studies: Screening of this compound derivatives against a wide range of enzymes could lead to the discovery of new inhibitors. Known targets for related compounds include thromboxane (B8750289) A2 synthetase, tubulin, and PI3K/Akt. rsc.orgacs.org

Receptor Binding Assays: Investigating the interaction of these compounds with various receptors, such as GABA-A receptors, could reveal novel modulatory activities. nih.gov

Mechanism of Action Studies: For any identified bioactive derivatives, detailed mechanistic studies are crucial. This could involve investigating effects on cell cycle progression, apoptosis, and key signaling pathways. For instance, related compounds have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis. rsc.org

Antimicrobial and Antiparasitic Screening: The broad biological activity of imidazopyridines suggests that screening against a panel of bacteria, fungi, and parasites could uncover new lead compounds for infectious diseases. bio-conferences.org

Potential Biological Target ClassExample from Related Imidazopyridines
EnzymesThromboxane A2 synthetase, Tubulin, PI3K/mTOR. rsc.orgacs.orgnih.gov
ReceptorsGABA-A receptors, Aryl hydrocarbon receptor. nih.govbiorxiv.org
Cellular ProcessesCell cycle regulation, Apoptosis. rsc.org
PathogensBacteria, Fungi, Mycobacteria. bio-conferences.org

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-6-methyl-imidazo[1,5-a]pyridine to achieve high yields?

  • Methodological Answer : Key steps include:
  • Using polyphosphoric acid (PPA) and phosphorous acid as catalysts under 160°C for cyclocondensation reactions to form the imidazo[1,5-a]pyridine core .
  • Optimizing stoichiometric ratios of precursors (e.g., nitroalkanes and aminomethylpyridines) to minimize side reactions. For example, a 1:1 molar ratio of nitroethane to 2-picolylamine yielded 76% of a related imidazo[1,5-a]pyridine derivative under similar conditions .
  • Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate pure crystalline products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H and 13C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Bromine substitution causes deshielding in adjacent carbons (e.g., δ ~120–140 ppm for C-Br) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C8H7BrN2) with a mass accuracy <5 ppm .
  • IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer :
  • Use DMF or DMSO as co-solvents for recrystallization when the compound exhibits poor solubility in polar/non-polar solvents .
  • Employ microwave-assisted synthesis to enhance reaction homogeneity and reduce insoluble byproducts .

Advanced Research Questions

Q. What experimental designs are suitable for assessing the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays. Structural analogs of imidazo[1,5-a]pyridines have shown binding affinity to ATP-binding pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Compare results with controls like cisplatin to evaluate potency .
  • Molecular docking : Model interactions with target proteins (e.g., PARP-1) using software like AutoDock Vina. The bromine atom may enhance halogen bonding with hydrophobic pockets .

Q. How can contradictory spectroscopic data (e.g., ambiguous NMR signals) be resolved?

  • Methodological Answer :
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, HSQC can correlate ambiguous aromatic protons with their carbons .
  • Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in aromatic regions .
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies are effective for comparative studies with structural analogs?

  • Methodological Answer :
  • SAR Analysis : Synthesize analogs with substitutions (e.g., replacing bromine with chlorine or methyl groups) and compare bioactivity. For instance, 6-Bromo-3-methylimidazo[4,5-b]pyridine showed reduced cytotoxicity compared to its carboxylate derivative .
  • Data Table :
CompoundSubstituentsKey Biological ActivityReference
This compoundBr, CH3 at positions 5,6Kinase inhibition (IC50 ~1 µM)
6-Bromo-3-methylimidazo[4,5-b]pyridineBr, CH3 at positions 6,3Anticancer (IC50 ~5 µM)
5-Chloro-6-methylimidazo[1,2-a]pyrazineCl, CH3 at positions 5,6Antimicrobial (MIC ~10 µg/mL)

Methodological Challenges & Solutions

Q. How to mitigate decomposition during long-term storage?

  • Answer :
  • Store under argon atmosphere at -20°C in amber vials to prevent photodegradation.
  • Conduct stability studies using HPLC to monitor purity over time. Related imidazo[1,5-a]pyridines showed <5% degradation after 6 months under these conditions .

Q. What computational tools aid in predicting reactivity for derivative synthesis?

  • Answer :
  • Reaction pathway modeling with Gaussian09 or ORCA to identify feasible sites for functionalization (e.g., bromine substitution at position 5 vs. 7) .
  • Machine learning platforms (e.g., IBM RXN) to predict optimal reaction conditions for cross-coupling (e.g., Suzuki-Miyaura) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.